
FXa-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FXa-IN-1 is a small molecule inhibitor of Factor Xa, a key enzyme in the coagulation cascade. Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is essential for blood clot formation. Inhibiting Factor Xa can prevent thrombus formation, making this compound a valuable compound in the treatment and prevention of thromboembolic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FXa-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
FXa-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and enhance its binding affinity to Factor Xa.
Reduction: Removal of oxygen atoms to modify the compound’s electronic properties.
Substitution: Replacement of specific functional groups to improve the compound’s stability and bioavailability.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may enhance its inhibitory activity or pharmacokinetic profile .
Aplicaciones Científicas De Investigación
FXa-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of Factor Xa inhibitors.
Biology: Employed in research to understand the role of Factor Xa in the coagulation cascade and its interactions with other proteins.
Medicine: Investigated as a potential therapeutic agent for the treatment of thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.
Industry: Utilized in the development of new anticoagulant drugs and in the screening of compound libraries for novel Factor Xa inhibitors
Mecanismo De Acción
FXa-IN-1 exerts its effects by selectively binding to the active site of Factor Xa, thereby inhibiting its enzymatic activity. This prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of fibrin clots. The molecular targets of this compound include the catalytic triad of Factor Xa, which consists of serine, histidine, and aspartate residues .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to FXa-IN-1 include:
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
Uniqueness
This compound is unique in its high specificity and potency for Factor Xa, as well as its favorable pharmacokinetic properties. Unlike some other Factor Xa inhibitors, this compound has shown a broader therapeutic window and fewer adverse effects in preclinical studies .
Propiedades
Fórmula molecular |
C24H18F5N5O |
|---|---|
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
N-[4-(N,N-dimethylcarbamimidoyl)-2-fluorophenyl]-2-(3-fluoronaphthalen-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H18F5N5O/c1-33(2)22(30)15-7-8-18(16(25)10-15)31-23(35)20-12-21(24(27,28)29)32-34(20)19-11-14-6-4-3-5-13(14)9-17(19)26/h3-12,30H,1-2H3,(H,31,35) |
Clave InChI |
OHAWXGAOPUKZCN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)C1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C3=CC4=CC=CC=C4C=C3F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
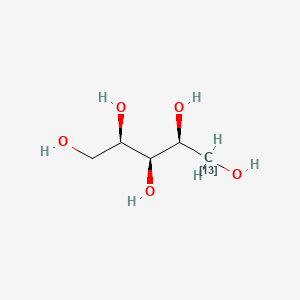
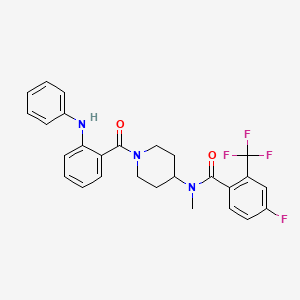
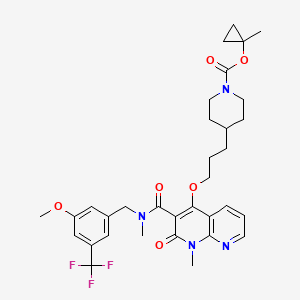
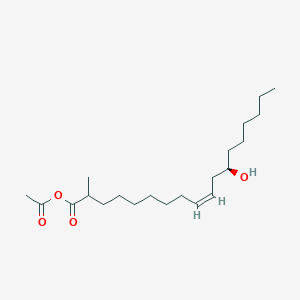
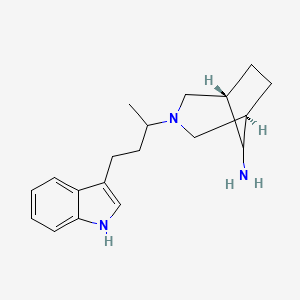
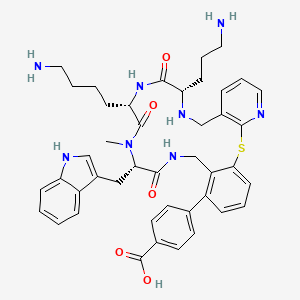
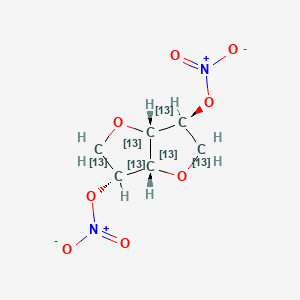

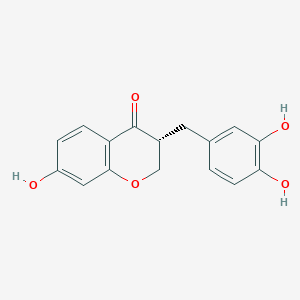
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
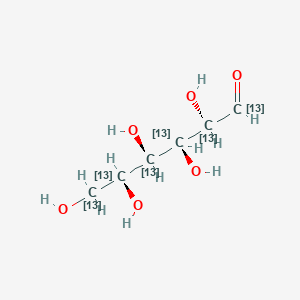

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
